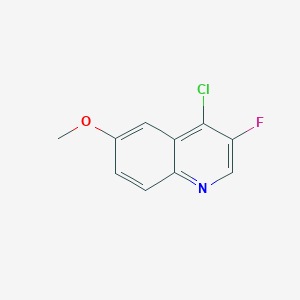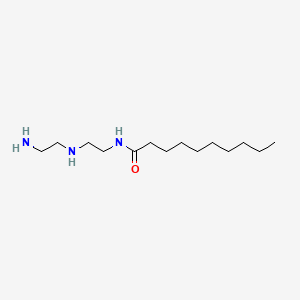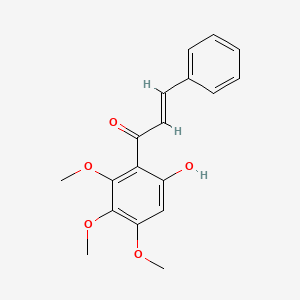
L-Leucine, glycyl-L-phenylalanyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, glycyl-L-phenylalanyl-, methyl ester is a synthetic peptide compound It is composed of three amino acids: L-leucine, glycine, and L-phenylalanine, with a methyl ester group attached to the carboxyl end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, glycyl-L-phenylalanyl-, methyl ester typically involves peptide bond formation between the amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include carbamates for the amino group and esters for the carboxyl group .
Coupling Reaction: The protected amino acids are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: After the coupling reaction, the protecting groups are removed under mild acidic or basic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, glycyl-L-phenylalanyl-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylpyruvate or reduction to form phenylethylamine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-Leucine, glycyl-L-phenylalanyl acid.
Oxidation: Phenylpyruvate.
Reduction: Phenylethylamine.
Aplicaciones Científicas De Investigación
L-Leucine, glycyl-L-phenylalanyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of L-Leucine, glycyl-L-phenylalanyl-, methyl ester involves its interaction with cellular components. It is taken up by cells through receptor-mediated endocytosis and then processed by lysosomal enzymes. The compound can induce apoptosis in certain immune cells by disrupting lysosomal membrane integrity, leading to the activation of caspase-3-like proteases and DNA fragmentation .
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-leucine methyl ester: Another lysosomotropic agent that induces apoptosis by a similar mechanism.
Glycyl-L-phenylalanine 2-naphthylamide: A compound with similar lysosomal targeting properties.
Uniqueness
L-Leucine, glycyl-L-phenylalanyl-, methyl ester is unique due to its specific amino acid sequence and the presence of a methyl ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Propiedades
Número CAS |
4368-66-5 |
|---|---|
Fórmula molecular |
C18H27N3O4 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C18H27N3O4/c1-12(2)9-15(18(24)25-3)21-17(23)14(20-16(22)11-19)10-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11,19H2,1-3H3,(H,20,22)(H,21,23)/t14-,15-/m0/s1 |
Clave InChI |
IHTRRAUYMSFTHZ-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)

![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)

![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)

![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)
